molecular formula C18H13ClN2O4S B13132918 3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No.: B13132918
M. Wt: 388.8 g/mol
InChI Key: VOQRUGXTUITLKO-YMMLTTEXSA-N
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Description

3-((5-(5-Chloro-2-hydroxybenzylidene)-3-methyl-4-oxothiazolidin-2-ylidene)amino)benzoic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a thiazolidinone ring, a benzylidene group, and a benzoic acid moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-(5-Chloro-2-hydroxybenzylidene)-3-methyl-4-oxothiazolidin-2-ylidene)amino)benzoic acid typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 3-methyl-4-oxothiazolidine-2-thione, followed by the reaction with 3-aminobenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-((5-(5-Chloro-2-hydroxybenzylidene)-3-methyl-4-oxothiazolidin-2-ylidene)amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-((5-(5-Chloro-2-hydroxybenzylidene)-3-methyl-4-oxothiazolidin-2-ylidene)amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((5-(5-Chloro-2-hydroxybenzylidene)-3-methyl-4-oxothiazolidin-2-ylidene)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone ring and benzylidene group are believed to play a crucial role in its biological activity. These functional groups can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Chloro-2-hydroxybenzylidene)amino]benzoic acid
  • N′-(5-Chloro-2-hydroxybenzylidene)-4-dimethylaminobenzohydrazide
  • N′-(2,4-Dichlorobenzylidene)-4-dimethylaminobenzohydrazide

Uniqueness

3-((5-(5-Chloro-2-hydroxybenzylidene)-3-methyl-4-oxothiazolidin-2-ylidene)amino)benzoic acid is unique due to its combination of a thiazolidinone ring, benzylidene group, and benzoic acid moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H13ClN2O4S

Molecular Weight

388.8 g/mol

IUPAC Name

3-[[(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C18H13ClN2O4S/c1-21-16(23)15(9-11-7-12(19)5-6-14(11)22)26-18(21)20-13-4-2-3-10(8-13)17(24)25/h2-9,22H,1H3,(H,24,25)/b15-9-,20-18?

InChI Key

VOQRUGXTUITLKO-YMMLTTEXSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)O)/SC1=NC3=CC=CC(=C3)C(=O)O

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)SC1=NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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